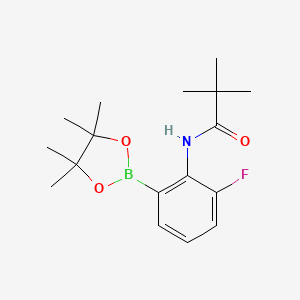
N-(2-Methylcyclopentyl)-4-(methylsulfanyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methylcyclopentyl)-4-(methylsulfanyl)aniline is an organic compound with a unique molecular structure that includes a cyclopentyl ring substituted with a methyl group and an aniline moiety substituted with a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylcyclopentyl)-4-(methylsulfanyl)aniline typically involves the reaction of 2-methylcyclopentylamine with 4-(methylsulfanyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. Additionally, industrial production may incorporate purification steps, such as recrystallization or chromatography, to remove any impurities and obtain a high-purity compound.
化学反応の分析
Types of Reactions
N-(2-Methylcyclopentyl)-4-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, hydrogen gas, palladium on carbon, ethanol, and methanol.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and acetic acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.
科学的研究の応用
N-(2-Methylcyclopentyl)-4-(methylsulfanyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
作用機序
The mechanism of action of N-(2-Methylcyclopentyl)-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, it may interact with cellular receptors, triggering signaling cascades that result in various biological responses.
類似化合物との比較
N-(2-Methylcyclopentyl)-4-(methylsulfanyl)aniline can be compared with other similar compounds, such as:
N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline: This compound has a similar structure but with the methylsulfanyl group positioned at the 2-position of the aniline ring. It may exhibit different chemical and biological properties due to the positional isomerism.
N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline: Another positional isomer with the methylsulfanyl group at the 3-position of the aniline ring. Its properties may also differ from those of this compound.
N-(2-Methylcyclopentyl)aniline: This compound lacks the methylsulfanyl group, which may result in different reactivity and biological activity.
This compound stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C13H19NS |
|---|---|
分子量 |
221.36 g/mol |
IUPAC名 |
N-(2-methylcyclopentyl)-4-methylsulfanylaniline |
InChI |
InChI=1S/C13H19NS/c1-10-4-3-5-13(10)14-11-6-8-12(15-2)9-7-11/h6-10,13-14H,3-5H2,1-2H3 |
InChIキー |
YVRFGVPJCLABCD-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC1NC2=CC=C(C=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl N-{[5-(piperidin-4-yl)-1H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B13339562.png)
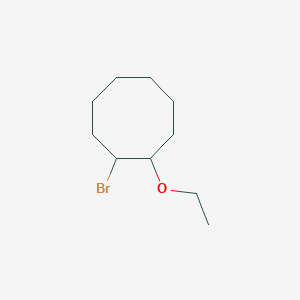
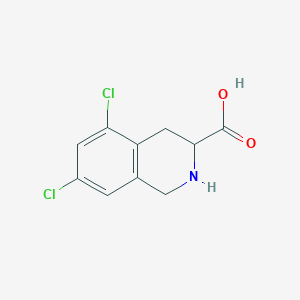
![[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13339573.png)
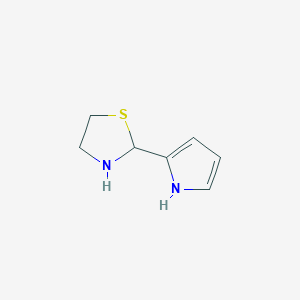

![2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13339581.png)

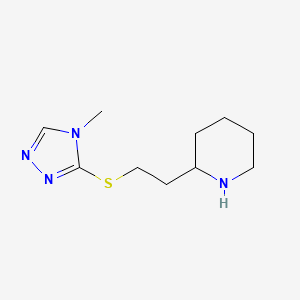
![1-Methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B13339600.png)
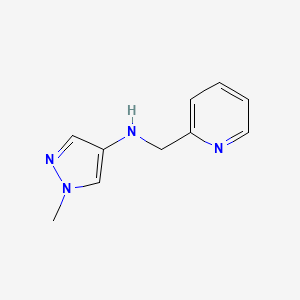
![Methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13339624.png)
![3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile](/img/structure/B13339631.png)
